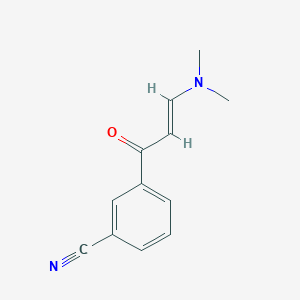

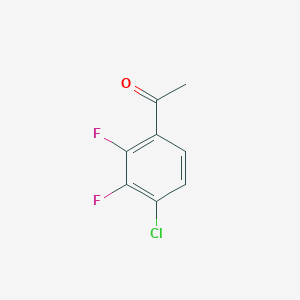

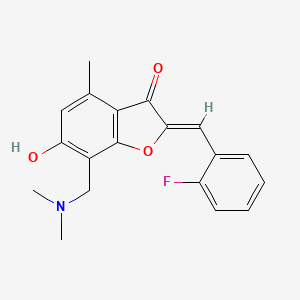

![molecular formula C13H14N2O5 B2952218 N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)acetamide CAS No. 96812-87-2](/img/structure/B2952218.png)

N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound seems to contain a benzo[d][1,3]dioxol-5-yl moiety . This moiety is found in various compounds that possess important pharmaceutical and biological applications .

Synthesis Analysis

A series of compounds with the benzo[d][1,3]dioxol-5-yl moiety have been synthesized via a Pd-catalyzed C-N cross-coupling . The synthesis involves various steps including bromination, ethyl bromoacetate treatment, reaction with heteroaryl halides, and several other steps .

Molecular Structure Analysis

The structure of similar compounds has been resolved using various spectroscopic techniques like Single-Crystal X-ray Diffraction (SCXRD), FT-IR, FT-Raman, UV–Visible, proton (1H) and carbon (13C) NMR .

Chemical Reactions Analysis

The benzo[d][1,3]dioxol-5-yl moiety has been involved in various reactions, including Pd-catalyzed C-N cross-coupling .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied using various techniques. For instance, the HOMO–LUMO energy gap, molecular electrostatic potential, natural bonding orbital, and first-order hyperpolarizability of a similar compound were calculated with density functional theory calculations .

Applications De Recherche Scientifique

Synthesis and Antibacterial Agents

Novel derivatives have been synthesized and assessed for their potential as antibacterial agents. One study focused on the microwave-assisted synthesis of compounds related to N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)acetamide, demonstrating broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. This highlights the compound's role in the development of new antibacterial therapies (Borad et al., 2015).

Antioxidant and Anti-inflammatory Compounds

Another research avenue explores the antioxidant and anti-inflammatory properties of related compounds. Novel N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides have shown promising results in various assays, suggesting potential therapeutic applications for conditions involving oxidative stress and inflammation (Koppireddi et al., 2013).

Anticancer Activity

The anticancer activity of compounds structurally related to this compound has also been a focal point of research. Studies have identified several derivatives exhibiting significant antitumor effects across various cancer cell lines, underscoring the potential for these compounds in cancer therapy (Havrylyuk et al., 2010).

Enzyme Inhibitory Activity

Research into the enzyme inhibitory activity of these compounds has revealed their potential as inhibitors of critical enzymes like α-glucosidase and acetylcholinesterase. This suggests applications in treating diseases such as diabetes and Alzheimer's by modulating enzymatic activity (Koppireddi & Avula, 2014).

Synthetic Methodology

The development of synthetic methodologies for producing these compounds is crucial for exploring their full potential. Studies have described novel synthetic routes, enabling the efficient and scalable production of these complex molecules, which is essential for their study and application in various therapeutic areas (Stec et al., 2011).

Mécanisme D'action

Target of Action

The primary target of this compound is the auxin receptor TIR1 (Transport Inhibitor Response 1) . TIR1 is a protein that plays a crucial role in plant growth and development. It is involved in the perception of auxin, a key plant hormone, and mediates the degradation of Aux/IAA transcriptional repressors to regulate gene expression .

Mode of Action

The compound interacts with its target, TIR1, acting as an agonist . It binds to the receptor, enhancing root-related signaling responses . The compound’s interaction with TIR1 significantly enhances the transcriptional activity of the auxin response reporter, DR5:GUS . This interaction leads to changes in gene expression, particularly the down-regulation of root growth-inhibiting genes .

Biochemical Pathways

The compound affects the auxin signaling pathway . This pathway is crucial for plant growth and development, regulating processes such as cell division, elongation, and differentiation. By acting as an agonist for the auxin receptor TIR1, the compound enhances root-related signaling responses, leading to changes in gene expression that promote root growth .

Pharmacokinetics

Its potent activity suggests it may have favorable adme properties that allow it to effectively interact with its target, tir1 .

Result of Action

The compound has a remarkable promotive effect on root growth in both Arabidopsis thaliana and Oryza sativa . It exhibits excellent root growth-promoting activity, far exceeding that of NAA (1-naphthylacetic acid), a commonly used plant growth regulator . This is likely due to its potent agonistic activity on the auxin receptor TIR1 and its subsequent effects on gene expression .

Action Environment

The environment can significantly influence the action, efficacy, and stability of the compound Factors such as soil composition, temperature, and moisture levels could potentially affect how the compound interacts with its target and its overall effectiveness.

Orientations Futures

Propriétés

IUPAC Name |

N-[[3-(1,3-benzodioxol-5-yl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O5/c1-8(16)14-5-10-6-15(13(17)20-10)9-2-3-11-12(4-9)19-7-18-11/h2-4,10H,5-7H2,1H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTZPDYXVMRANMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC1CN(C(=O)O1)C2=CC3=C(C=C2)OCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

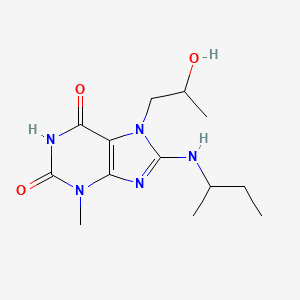

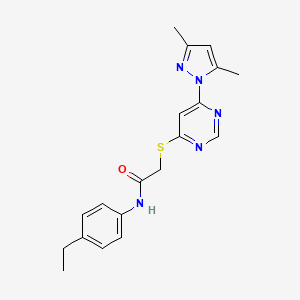

![5-(2-fluorobenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2952136.png)

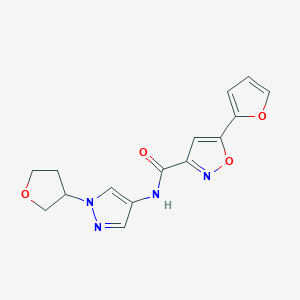

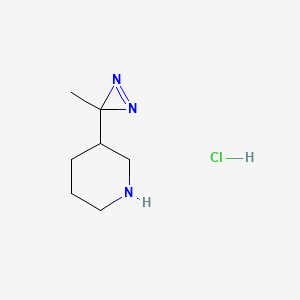

![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2952148.png)

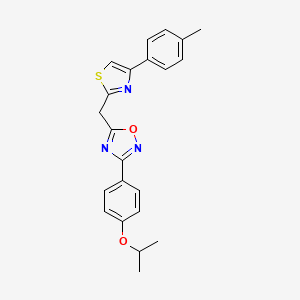

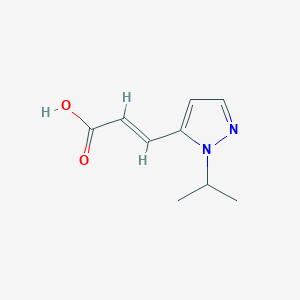

![1-(4-Methylbenzo[d]thiazol-2-yl)azetidin-3-yl 2-methoxynicotinate](/img/structure/B2952151.png)

![N-[(1-Cyclobutyltriazol-4-yl)methyl]-N-(4-fluorophenyl)prop-2-enamide](/img/structure/B2952153.png)